4-(1H-吲哚-3-基)丁烷-2-胺

描述

Synthesis Analysis

The synthesis of indole derivatives, including compounds structurally related to 4-(1H-indol-3-yl)butan-2-amine, often involves strategic functionalization of the indole ring. One method employs N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, showcasing the versatility of indole derivatives in synthesizing a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as amino acids and alcohols (Ellman, Owens, & Tang, 2002). Another relevant synthesis pathway involves the transition metal-free amination of aryl chlorides to produce N-substituted indoles and anilines, indicating the possibility of synthesizing 4-(1H-indol-3-yl)butan-2-amine through similar metal-free methods (Beller, Breindl, Riermeier, & Tillack, 2001).

Molecular Structure Analysis

The molecular structure of indole derivatives, including 4-(1H-indol-3-yl)butan-2-amine, is characterized by the presence of an indole moiety, which significantly influences the compound's chemical behavior and reactivity. Structural analysis often involves X-ray diffraction and NMR spectroscopy to elucidate the arrangement of atoms within the molecule and the presence of key functional groups. For instance, the synthesis and structural evaluation of indole and gramine derivatives provide insights into the hydrogen bonding and molecular interactions that stabilize their structures (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Reactions and Properties

Indole derivatives engage in a variety of chemical reactions, reflecting their chemical properties. Amine-induced rearrangements, for example, highlight the reactivity of the indole moiety in forming new bonds and structures (Sanchez & Parcell, 1990). The ability to undergo transformations such as carbopalladation and C-H amination further demonstrates the versatility of indole compounds in synthetic chemistry, offering pathways to synthesize 4-(1H-indol-3-yl)butan-2-amine and similar structures (Cheng et al., 2020).

Physical Properties Analysis

The physical properties of indole derivatives, including solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceutical research. For instance, the synthesis and crystal structure analysis of various butyrate and 1,3-dioxane derivatives reveal the impact of molecular structure on physical properties such as crystal packing and hydrogen bonding patterns (Jebas et al., 2013).

Chemical Properties Analysis

The chemical properties of 4-(1H-indol-3-yl)butan-2-amine, such as reactivity, stability, and functional group interactions, are influenced by the indole core and the amine functionality. Studies on similar compounds highlight the role of the indole moiety in engaging in a wide range of chemical reactions, including aminations, cyclizations, and rearrangements, which are essential for the synthesis and modification of indole-based compounds (Jana, Clements, Sharp, & Zheng, 2010).

科学研究应用

抗病毒应用

4-(1H-吲哚-3-基)丁烷-2-胺: 衍生物已被合成并评估其抗病毒活性。 例如,某些衍生物对流感 A 病毒表现出抑制活性,其中一种化合物表现出 7.53 μmol/L 的 IC50 值,以及对柯萨奇病毒 B4 的高选择性指数 。这表明其在开发抗病毒疗法方面的潜在应用。

抗 HIV 潜力

吲哚衍生物,包括4-(1H-吲哚-3-基)丁烷-2-胺的衍生物,据报道具有抗 HIV 性质。 新型吲哚基和氧代色烯基黄酮酮衍生物的分子对接研究表明,它们具有作为抗 HIV-1 药物的潜力 。这为新的 HIV 抑制剂药物开辟了途径,特别是作为整合酶链转移抑制剂。

抗菌活性

已知吲哚核有助于抗菌特性。 研究表明,吲哚衍生物可以是有效的抗菌剂,这对于对抗耐药菌至关重要 。

抗癌研究

吲哚化合物因其对各种癌细胞系的细胞毒活性而受到研究。 例如,3-[(4-取代哌嗪-1-基)甲基]-1H-吲哚衍生物已显示出依赖于细胞系的细胞毒性,表明它们在癌症治疗策略中的潜力 。

抗糖尿病作用

吲哚支架也与抗糖尿病活性有关。 4-(1H-吲哚-3-基)丁烷-2-胺的衍生物可以探索其在控制糖尿病方面的用途,因为吲哚化合物表现出广泛的生物活性 。

抗疟疾特性

吲哚衍生物已被发现具有抗疟疾特性,鉴于疟疾对全球的影响,这一点意义重大。 从基于吲哚的化合物开发新的抗疟疾药物可能是一个有前景的研究领域 。

神经药理学应用

吲哚衍生物在结构上与色氨酸和血清素相似,这表明它们在神经药理学中的潜力。 由于它们与各种神经递质系统的相互作用,它们可以用于开发治疗神经系统疾病的药物 。

农业应用

吲哚-3-乙酸,一种源自色氨酸的植物激素,是吲哚衍生物的一个例子,它在农业中使用4-(1H-吲哚-3-基)丁烷-2-胺衍生物可以类似地应用于增强植物生长和发育 。

作用机制

Target of Action

4-(1H-indol-3-yl)butan-2-amine, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that the indole nucleus in this compound can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This allows the compound to interact with its targets and induce changes. For instance, certain indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit the polymerization of tubulin , which is a crucial process in cell division.

Pharmacokinetics

The compound’s molecular weight is 18827 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of 4-(1H-indol-3-yl)butan-2-amine’s action depend on its specific targets and mode of action. For instance, certain indole derivatives have been shown to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin .

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “4-(1H-indol-3-yl)butan-2-amine”, as an indole derivative, may also have potential for further exploration in various therapeutic applications.

属性

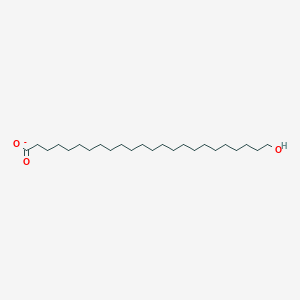

IUPAC Name |

4-(1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9,14H,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIOENIFHULYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935040 | |

| Record name | 4-(1H-Indol-3-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15467-30-8 | |

| Record name | alpha-Methylhomotryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1H-Indol-3-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

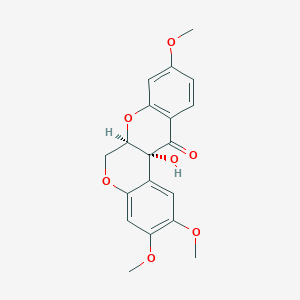

![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)

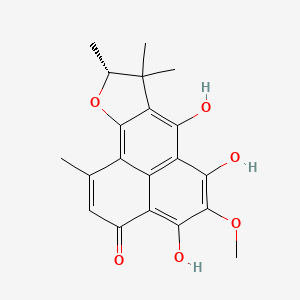

![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)

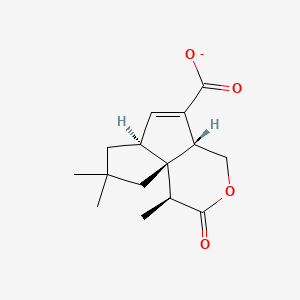

![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)

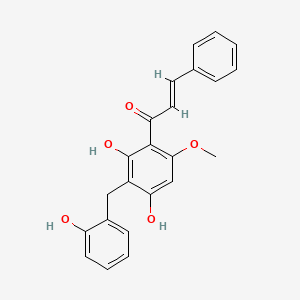

![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)

![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)